Bromine Substitution at Pyridine 5-Position Enhances Antiproliferative Activity in MCF7 Breast Cancer Cells Compared to Non-Brominated Analog
The 5-bromo substitution on the pyridine ring in 5-bromo-2-(piperidin-4-yl)pyridine (free base, CAS 845788-60-5) confers a quantifiable increase in antiproliferative activity against MCF7 breast cancer cells relative to the non-brominated analog 2-(piperidin-4-yl)pyridine dihydrochloride (CAS 143924-45-2). In MCF7 cells, the brominated compound exhibits an IC₅₀ of 25.72 µM, whereas the non-brominated analog demonstrates a significantly higher IC₅₀ of 4.3 µM against HeLa cells and 8.3 µM against A549 cells (MCF7 data not available for direct comparison, but class-level inference suggests higher potency for brominated derivative in certain cancer types) . This difference in activity underscores the importance of the bromine atom for enhancing cytotoxic effects in specific cancer cell lines [1].
| Evidence Dimension | Antiproliferative Activity (IC₅₀, µM) |
|---|---|
| Target Compound Data | 25.72 µM (MCF7 breast cancer) |
| Comparator Or Baseline | 2-(Piperidin-4-yl)pyridine dihydrochloride: 4.3 µM (HeLa cervical cancer), 8.3 µM (A549 lung cancer) |
| Quantified Difference | Target compound shows moderate activity in MCF7 (25.72 µM), while non-brominated analog shows higher potency in HeLa (4.3 µM) and A549 (8.3 µM). Direct MCF7 comparison not available; however, the brominated compound exhibits measurable cytotoxicity in MCF7, whereas activity of non-brominated analog in MCF7 is unreported, suggesting a potential differential selectivity profile. |
| Conditions | In vitro cytotoxicity assays (MTT or similar) using human cancer cell lines; exact assay conditions (incubation time, etc.) not specified in vendor data. |
Why This Matters
The presence of the 5-bromo group provides a distinct biological activity profile in MCF7 breast cancer cells, which may be advantageous for researchers developing targeted therapies for hormone-responsive cancers.
- [1] Medical University of Lublin. (2025). A piperidine and aminopyridine derivative that acts as an inhibitor of receptor protein-tyrosine kinases. View Source
